molecular formula C19H22N2O4 B5507524 (4S)-3-{2-[(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-4-phenyl-1,3-oxazolidin-2-one

(4S)-3-{2-[(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-4-phenyl-1,3-oxazolidin-2-one

Cat. No. B5507524
M. Wt: 342.4 g/mol
InChI Key: YVFNQKHIJIQFIF-BPKGMFCQSA-N
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Description

Synthesis Analysis

The synthesis of oxazolidinone derivatives often involves novel methodologies to achieve high yields and functional group compatibility. A notable approach is the one-step synthesis via aza-Michael addition using CO₂ as a carbonyl source and a catalyst such as 1,1,3,3-tetramethylguanidine (TMG). This method demonstrates good yields and excellent functional group compatibility, highlighting the efficiency and versatility of oxazolidinone synthesis (Mannisto et al., 2019).

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives like the one involves a 2-oxazolidinone core, which can influence the compound's reactivity and interactions. The structure-activity relationship (SAR) studies of novel oxazolidinones reveal that variations in the molecular structure, such as the substitution on the oxazolidinone ring, significantly affect their biological activity. This underscores the importance of molecular structure in the design and synthesis of oxazolidinone derivatives (Komine et al., 2008).

Chemical Reactions and Properties

Oxazolidinone derivatives undergo a variety of chemical reactions, including cycloaddition reactions and rearrangements, which are pivotal for their functionalization and application in synthesis. For instance, the [3 + 2] cycloaddition reaction of in situ formed azaoxyallyl cations with aldehydes presents a concise method for the formation of oxazolidin-4-ones, demonstrating good yields and functional group tolerance (Zhang et al., 2016).

Physical Properties Analysis

The physical properties of oxazolidinone derivatives, including solubility, melting point, and crystalline structure, are crucial for their application and effectiveness. These properties are influenced by the molecular structure and substituents on the oxazolidinone ring. Research on the crystal structures of oxazolidinone derivatives provides valuable insight into their stability and reactivity, which are essential for their practical applications (Bertolasi et al., 1990).

Scientific Research Applications

Synthesis Methodologies

Researchers have developed practical methods for N-acylation of bornane-2,10-sultam and 2-oxazolidinones, highlighting the versatility of oxazolidinone derivatives in organic synthesis. The process involves the reaction of N-trimethylsilyl derivatives with acid chlorides, facilitated by copper(II) chloride, yielding N-acyl derivatives in good yields (Thom & Kocieński, 1992). Furthermore, the stereocontrolled Diels-Alder reactions with chiral tricyclic oxazolidinones demonstrate their efficacy as diastereomeric auxiliaries, promoting reactions with predictable absolute stereochemistry (Tanaka et al., 1993).

Antibacterial Properties

Oxazolidinone derivatives have shown promising antibacterial activities. A notable study synthesized novel antibacterial biaryl oxazolidinones, demonstrating their effectiveness against both Gram-positive and -negative bacteria. The structural variety of the C-ring was found to have a significant impact on antibacterial activity, highlighting the importance of molecular structure in drug design (Komine et al., 2008).

Potential Anticancer Properties

Recent research has explored the antiproliferative activity of 5-(carbamoylmethylene)-oxazolidin-2-ones on cancer cell lines, such as MCF-7 and HeLa cells. These compounds exhibited a range of cytotoxicity, with certain derivatives showing promising anticancer potential. The findings suggest that oxazolidinones could inhibit cell proliferation and induce apoptosis through mechanisms involving caspase-9 activation and cytochrome c release (Armentano et al., 2020).

properties

IUPAC Name

(4S)-3-[2-[(3aR,4R,7S,7aS)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-yl]-2-oxoethyl]-4-phenyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c22-18(20-8-13-14(9-20)17-7-6-16(13)25-17)10-21-15(11-24-19(21)23)12-4-2-1-3-5-12/h1-5,13-17H,6-11H2/t13-,14+,15-,16+,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFNQKHIJIQFIF-BPKGMFCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CN(CC3C1O2)C(=O)CN4C(COC4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]3CN(C[C@@H]3[C@@H]1O2)C(=O)CN4[C@H](COC4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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